Lappaconitine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lappaconitine is a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai. It has been used as a pain relief medicine in China for over 30 years. This compound is known for its strong analgesic properties and has been employed in various forms, including pills, capsules, transdermal patches, and injections .

准备方法

Synthetic Routes and Reaction Conditions: Lappaconitine can be synthesized through various chemical transformations. For instance, hydrolysis in basic solution produces lappaconine, which can be further acetylated to form triacetate. Oxidation of lappaconine by potassium permanganate gives 19-oxolappaconine . Acid hydrolysis using sulfuric acid yields N-deacetylthis compound .

Industrial Production Methods: The industrial production of this compound involves extraction from the roots of Aconitum species. The extracted compound is then purified and formulated into various pharmaceutical forms. Transdermal patches, for example, are prepared using a solvent evaporation method where this compound is dissolved in ethanol and mixed with pressure-sensitive adhesives .

化学反应分析

Types of Reactions: Lappaconitine undergoes several types of chemical reactions, including hydrolysis, acetylation, and oxidation.

Common Reagents and Conditions:

Hydrolysis: Basic or acidic conditions using reagents like sulfuric acid or hydrochloric acid.

Acetylation: Acetic anhydride in the presence of p-toluenesulfonic acid.

Oxidation: Potassium permanganate.

Major Products:

Hydrolysis: Lappaconine and N-deacetylthis compound.

Acetylation: Triacetate derivatives.

Oxidation: 19-oxolappaconine.

科学研究应用

Pharmacological Properties

Lappaconitine exhibits a wide range of pharmacological activities, including:

- Analgesic Effects : It is recognized for its potent analgesic properties, making it suitable for treating various types of pain, including cancer pain and postoperative discomfort.

- Anti-inflammatory Activity : Studies have documented its ability to reduce inflammation through modulation of cytokine production and signaling pathways.

- Anti-tumor Effects : Research indicates this compound may induce apoptosis in tumor cells, showcasing potential as an anti-cancer agent.

- Anti-arrhythmic and Anti-epileptic Properties : this compound has shown promise in managing arrhythmias and epilepsy by blocking sodium channels without significant toxicity to the nervous system .

Pain Management

This compound has been effectively used to manage pain in various clinical settings:

- Cancer Pain Relief : Studies have demonstrated its efficacy in alleviating pain associated with leukemia and other cancers. In one study, this compound significantly improved pain behavior scores in mice with leukemia-induced bone pain, restoring normal sensitivity levels .

- Postoperative Analgesia : Its non-addictive nature makes it a favorable alternative to opioids for postoperative pain management. Clinical applications have shown that combining this compound with opioids can enhance analgesic efficacy while reducing opioid dosage requirements .

Anti-inflammatory Treatments

This compound's anti-inflammatory effects have been validated through various models:

- Inflammatory Pain Models : Research utilizing formalin-induced inflammation and carrageenan-induced arthritis in rats confirmed that this compound significantly reduces hyperalgesia and cytokine expression related to inflammation .

Cancer Therapy

This compound's potential as an anti-cancer agent has been explored:

- Cytotoxicity Against Tumor Cells : Studies have shown that this compound induces apoptosis in various cancer cell lines, including HepG2 and A549 cells. The compound's derivatives have also been developed to enhance solubility and cytotoxicity against these tumor cells .

Data Tables

The following table summarizes key findings from recent studies on this compound:

Case Studies

- Leukemia-Induced Bone Pain

- Postoperative Pain Management

作用机制

Lappaconitine exerts its effects primarily by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. This blockade results in the inhibition of neuronal activity and provides analgesic effects. The compound also stimulates spinal dynorphin A expression, contributing to its antinociceptive properties .

相似化合物的比较

Lappaconitine is unique among diterpenoid alkaloids due to its strong analgesic properties and non-addictive nature. Similar compounds include:

Aconitine: Another diterpenoid alkaloid with potent analgesic effects but higher toxicity.

Mesaconitine: Similar in structure but less potent in terms of analgesic activity.

Hypaconitine: Known for its analgesic properties but also associated with higher toxicity

This compound stands out due to its balance of efficacy and safety, making it a valuable compound in pain management.

生物活性

Lappaconitine (LA) is a diterpenoid alkaloid derived from the roots of Aconitum sinomontanum Nakai, a plant traditionally used in Chinese medicine for its analgesic and anti-inflammatory properties. This compound has gained attention in pharmacological research due to its diverse biological activities, including analgesic, anti-inflammatory, anti-tumor, and anti-arrhythmic effects.

Analgesic Effects

This compound exhibits significant analgesic properties, making it a potential alternative to opioids for pain management. Studies have shown that LA can effectively reduce pain in various models, including:

- Leukemia Bone Pain : In a study involving K562 leukemia cell-transplanted mice, this compound treatment significantly restored mechanical and thermal pain thresholds, indicating its effectiveness in alleviating cancer-related pain .

- Comparative Analgesia : Research indicates that this compound's analgesic potency is generally 2 to 5 times less than morphine, but it may reduce dependence on morphine in patients with chronic pain conditions .

Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects through various mechanisms:

- Cytokine Inhibition : A study found that this compound derivatives significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and PGE2 in RAW264.7 macrophages. The most effective derivative, compound A4, showed IC50 values of 89.66 μM for TNF-α and >100 μM for PGE2 production .

- Mechanistic Insights : The anti-inflammatory action of LA appears to be mediated by the suppression of the NF-κB and MAPK signaling pathways, crucial for inflammatory responses .

Anti-Tumor Activity

This compound also exhibits promising anti-tumor properties:

- Cell Line Studies : In vitro studies have indicated that LA and its derivatives possess cytotoxic effects against various cancer cell lines, including HepG2 (liver), A549 (lung), and HeLa (cervical) cells. The half-maximal inhibitory concentration (IC50) values ranged from 3.29 μM to 6.45 μM, comparable to established chemotherapeutics like 5-FU .

- Structural Modifications : Modifications to the this compound structure have been shown to enhance its solubility and permeability, further increasing its potential as an anti-cancer agent .

Anti-Arrhythmic Properties

Recent studies have explored the anti-arrhythmic effects of this compound derivatives:

- In Vivo Models : this compound-benzodiazepine hybrids demonstrated significant anti-arrhythmic efficacy in induced arrhythmia models, suggesting a potential role in cardiac health .

Summary of Key Findings

Case Studies

- Chronic Pain Management : In clinical settings, this compound has been utilized to manage postoperative pain and chronic cancer-related pain, demonstrating a reduction in opioid requirements among patients .

- Inflammation Studies : Experimental models have shown that this compound effectively mitigates inflammatory responses associated with acute lung injury and other inflammatory conditions .

属性

CAS 编号 |

32854-75-4 |

|---|---|

分子式 |

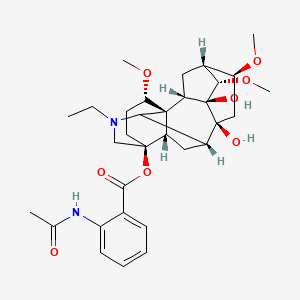

C32H44N2O8 |

分子量 |

584.7 g/mol |

IUPAC 名称 |

[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+/m1/s1 |

InChI 键 |

NWBWCXBPKTTZNQ-QOQRDJBUSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

手性 SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

规范 SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lappaconitine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。